

physical and chemical properties of 2-Chloro-6-fluorobenzyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Chloro-6-fluorobenzyl chloride*

Cat. No.: *B146285*

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-6-fluorobenzyl chloride

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **2-Chloro-6-fluorobenzyl chloride**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

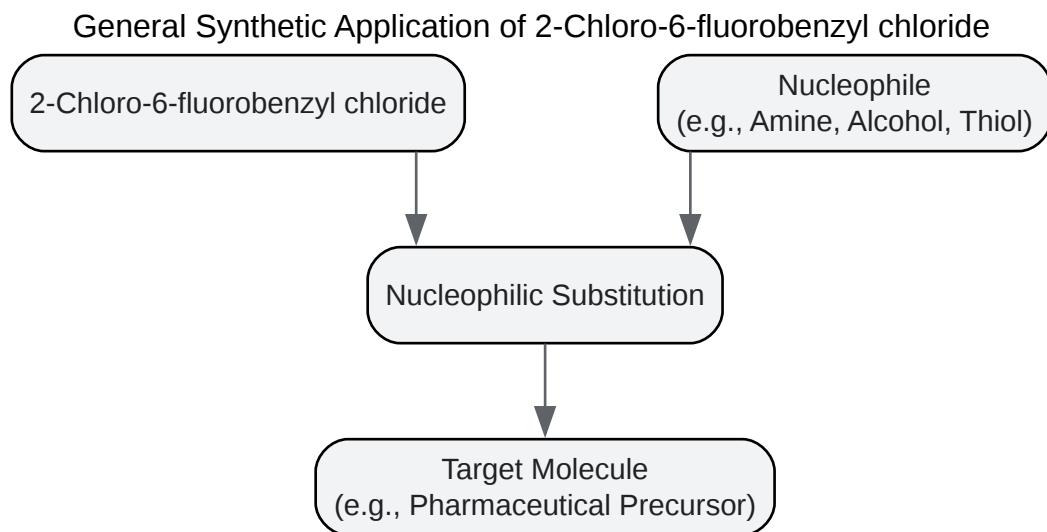
2-Chloro-6-fluorobenzyl chloride, with the CAS number 55117-15-2, is a halogenated aromatic compound.^[1] It presents as a colorless to almost colorless clear liquid with a pungent odor.^[2] This compound is a combustible liquid and is classified as a corrosive material.^{[2][3]}

Table 1: Physical and Chemical Properties of **2-Chloro-6-fluorobenzyl chloride**

Property	Value	Reference(s)
CAS Number	55117-15-2	[1]
Molecular Formula	C ₇ H ₅ Cl ₂ F	[1][4]
Molecular Weight	179.02 g/mol	
Appearance	Colorless to almost colorless clear liquid	
Odor	Pungent	
Density	1.401 g/mL at 25 °C	[5][3]
Boiling Point	208-210 °C	
Melting Point	7 °C	[6][7]
Flash Point	93.4 °C (200.1 °F) - closed cup	[5][3]
Refractive Index	n _{20/D} 1.537	[5][3]
InChI	1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2	[5]
SMILES	C1=CC(F)=C(C=C1Cl)CCl	[5]

Spectral Data

Spectral analysis is crucial for the identification and characterization of **2-Chloro-6-fluorobenzyl chloride**. The National Institute of Standards and Technology (NIST) WebBook provides mass and IR spectra for this compound.[5] Additionally, ¹H NMR and ¹³C NMR spectral data are available through resources like ChemicalBook.


Chemical Reactivity and Applications

2-Chloro-6-fluorobenzyl chloride is a versatile chemical intermediate, primarily utilized for its reactivity in nucleophilic substitution reactions.[2] The benzylic chloride is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles.

This reactivity is harnessed in the synthesis of various pharmaceutical and agrochemical compounds. For instance, it is a key precursor in the production of the antibiotic flucloxacillin.^[8] It is also used in the synthesis of the anticoccidial drug aprinocid through reaction with adenine.^[8] Furthermore, it serves as an alkylating agent in the synthesis of derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole.^[5]

The presence of the fluorine and chlorine atoms on the benzene ring can influence the reactivity of the benzylic position and the aromatic ring itself.

Below is a generalized workflow for the application of **2-Chloro-6-fluorobenzyl chloride** in synthesis.

[Click to download full resolution via product page](#)

Synthetic utility of **2-Chloro-6-fluorobenzyl chloride**.

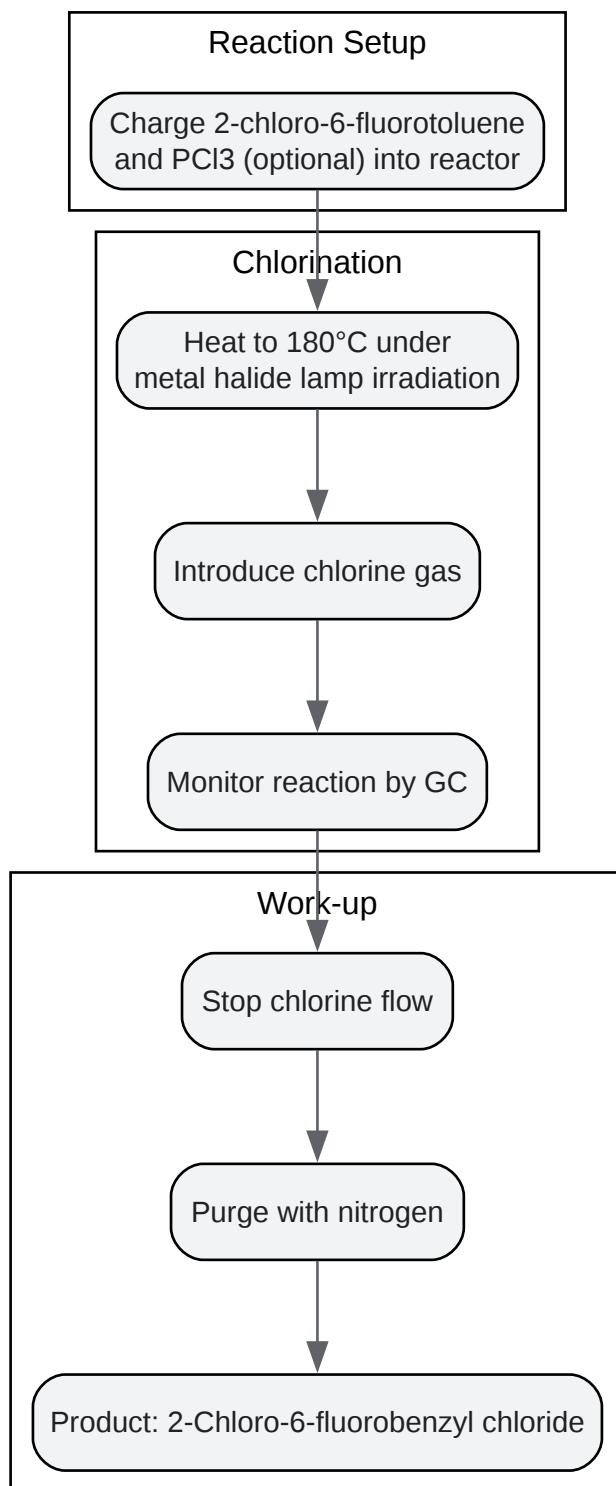
Experimental Protocols

Synthesis of **2-Chloro-6-fluorobenzyl chloride**

A common method for the synthesis of **2-Chloro-6-fluorobenzyl chloride** is through the chlorination of 2-chloro-6-fluorotoluene.^[8]

Materials and Equipment:

- 500 mL four-necked glass reaction flask


- Reflux condenser
- Tail gas absorption device
- Thermometer
- Metal halide lamp
- Gas chromatograph (GC)
- 2-chloro-6-fluorotoluene
- Chlorine gas
- Phosphorus trichloride (optional)
- Nitrogen gas

Procedure:

- Equip the 500 mL four-necked glass reaction flask with a reflux condenser, a tail gas absorption device, and a thermometer.
- Charge the flask with 250 g of 2-chloro-6-fluorotoluene and, optionally, 0.5 mL of phosphorus trichloride to improve product quality.^[8]
- Irradiate the flask with a metal halide lamp and heat the mixture to 180 °C.^[8]
- Introduce chlorine gas into the reaction mixture.
- Monitor the progress of the reaction using gas chromatography.
- Once the desired level of chlorination is achieved, stop the flow of chlorine gas.
- Purge the reaction vessel with nitrogen gas to remove any unreacted chlorine.^[8]

The following diagram illustrates the workflow for this synthesis.

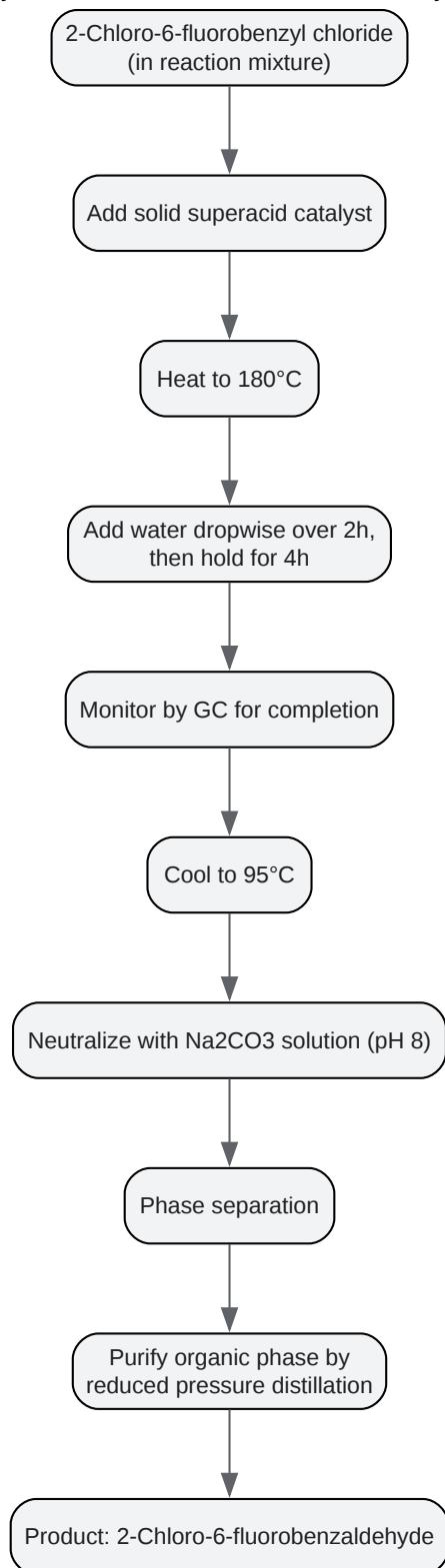
Synthesis Workflow of 2-Chloro-6-fluorobenzyl chloride

[Click to download full resolution via product page](#)Synthesis of **2-Chloro-6-fluorobenzyl chloride**.

Synthesis of 2-Chloro-6-fluorobenzaldehyde

2-Chloro-6-fluorobenzyl chloride is a key intermediate in the synthesis of 2-chloro-6-fluorobenzaldehyde.[8]

Materials and Equipment:


- Crude **2-Chloro-6-fluorobenzyl chloride** from the previous step
- Iron-based solid superacid catalyst
- Water
- Aqueous sodium carbonate solution
- Reduced pressure distillation apparatus

Procedure:

- To the reaction mixture containing **2-Chloro-6-fluorobenzyl chloride**, add an iron-based solid superacid catalyst.
- Maintain the temperature at 180 °C.
- Slowly and uniformly add 37.5 g of water to the reaction mixture over 2 hours, followed by a 4-hour hold at temperature.[8]
- Monitor the conversion of the starting material by gas chromatography.
- Cool the reaction mixture to 95 °C.
- Slowly add an aqueous solution of sodium carbonate to adjust the pH to 8.[8]
- Stir for 30 minutes, then separate the organic and aqueous phases.
- The organic phase is then purified by reduced pressure distillation to yield 2-chloro-6-fluorobenzaldehyde.[8]

The logical flow of this synthetic transformation is depicted below.

Synthesis of 2-Chloro-6-fluorobenzaldehyde

[Click to download full resolution via product page](#)

Conversion to 2-Chloro-6-fluorobenzaldehyde.

Safety and Handling

2-Chloro-6-fluorobenzyl chloride is a corrosive substance that can cause severe skin burns and eye damage.^[2] It is also a lachrymator, meaning it can cause tearing.^[2] Inhalation may cause severe irritation to the respiratory tract. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound.^[5] Work should be conducted in a well-ventilated area or a fume hood.^[2]

Store in a dry, cool, and well-ventilated place in a tightly closed container, away from heat, sparks, and open flames.^[2] Incompatible materials include bases, alcohols, amines, and metals.

Conclusion

2-Chloro-6-fluorobenzyl chloride is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties, coupled with its specific reactivity, make it an important building block for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-6-fluorobenzyl alcohol(56456-50-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Chloro-6-fluorobenzyl chloride(55117-15-2) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-6-fluorobenzyl chloride [webbook.nist.gov]
- 6. 2-Chloro-6-fluorobenzyl chloride | 55117-15-2 [chemicalbook.com]

- 7. 2,6-Difluorobenzyl chloride(697-73-4) ^{13}C NMR spectrum [chemicalbook.com]
- 8. 2-Chloro-6-fluorobenzyl chloride(55117-15-2) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-6-fluorobenzyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146285#physical-and-chemical-properties-of-2-chloro-6-fluorobenzyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com